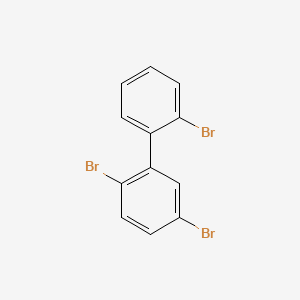
2,2',5-Tribromobiphenyl
Übersicht
Beschreibung
2,2’,5-Tribromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Molecular Structure Analysis
The molecular formula of 2,2’,5-Tribromobiphenyl is C12H7Br3 . It has a molecular weight of 390.9 g/mol . The structure consists of two phenyl rings connected by a single bond, with bromine atoms substituted at the 2, 2’, and 5 positions .Physical And Chemical Properties Analysis
2,2’,5-Tribromobiphenyl is a solid substance that appears as a colorless to white powder . It has a predicted boiling point of 365.8±27.0 °C and a predicted density of 1.923±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
- Biphenyl derivatives have been explored for their photophysical properties, especially in the context of optoelectronics and solar energy conversion. Research into the luminescent properties of Eu3+ heterocyclic beta-diketonate complexes, which involve biphenyl structures, reveals potential applications in organic light-emitting diodes (OLEDs) and solar fuel-producing reactions (Biju, Raj, Reddy, & Kariuki, 2006). Additionally, bipolar triphenylamine-benzimidazole derivatives, related to biphenyl compounds, have shown promise in the fabrication of efficient single-layer OLEDs (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Synthesis and Structural Studies
- The synthesis of biphenyl derivatives, including 2,2'-dilithiobiphenyl and its reaction with BCl3, has been studied to explore the structural characterization of compounds like 9-azido-9-borafluorene. These studies provide insights into the molecular structures and potential applications in material science (Biswas, Oppel, & Bettinger, 2010).
Metabolism and Environmental Impact Studies
- Research on the metabolism of polybrominated biphenyls (PBBs) by cytochrome P-450-dependent monooxygenases has been conducted, focusing on the structure-activity relationships. This research is crucial for understanding the environmental impact and biological interactions of these compounds (Mills, Millis, Dannan, Guengerich, & Aust, 1985).
Polyimide Synthesis for Material Applications
- Studies on the synthesis of organo-soluble polyimides using biphenyltetracarboxylic dianhydrides have shown the effects of pendant groups on the properties of polyimides. This research has implications for the development of advanced materials with specific thermal and optical properties (Harris, Lin, Li, & Cheng, 1996).
Analytical Methodology Development
- The development of analytical methods, such as liquid chromatography-electrospray-tandem quadrupole mass spectrometry, has been utilized for detecting and analyzing compounds like triclosan and related diphenyl ethers in environmental samples. This is vital for environmental monitoring and assessment of pollution levels (Hua, Bennett, & Letcher, 2005).
Bioaccumulation and Marine Ecosystem Studies
- The detection of polybrominated dimethoxybiphenyls (PBDMBs) in marine mammals highlights the significance of biphenyl derivatives in bioaccumulation studies and their impact on marine ecosystems (Vetter, Turek, Marsh, & Gaus, 2008).
Safety And Hazards
2,2’,5-Tribromobiphenyl is considered hazardous. It may cause skin irritation, damage to organs through prolonged or repeated exposure, and may be fatal if swallowed and enters airways . It’s also suspected of damaging fertility or the unborn child . Therefore, it’s important to handle this compound with care, using appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dibromo-2-(2-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNWMCMGNRWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074765 | |
| Record name | PBB 018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5-Tribromobiphenyl | |
CAS RN |
59080-34-1 | |
| Record name | 2,2',5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X971169NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



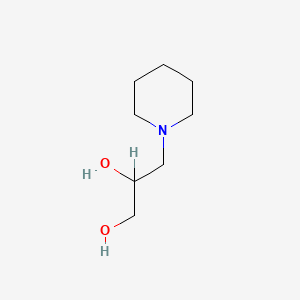
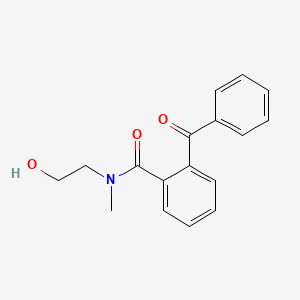
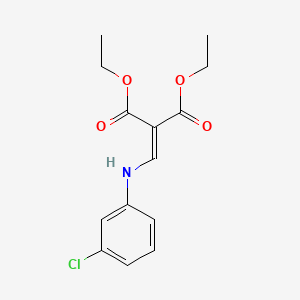

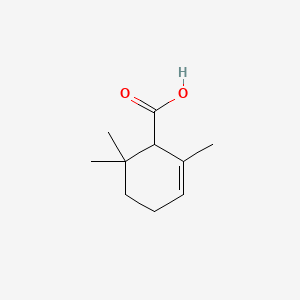
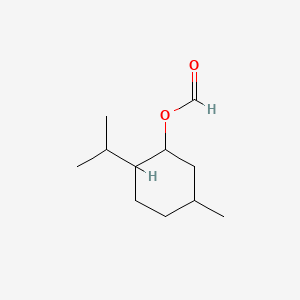
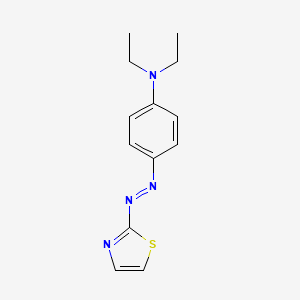
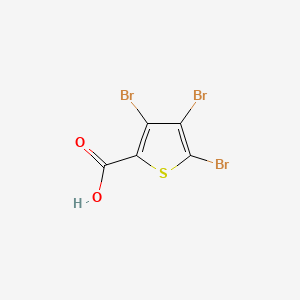
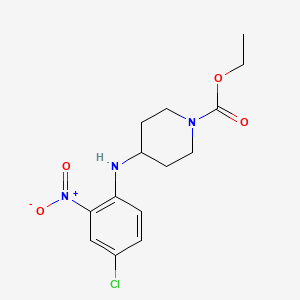
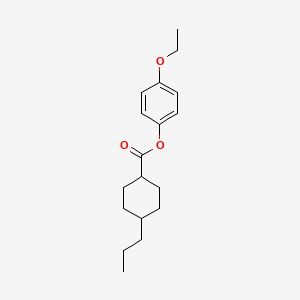
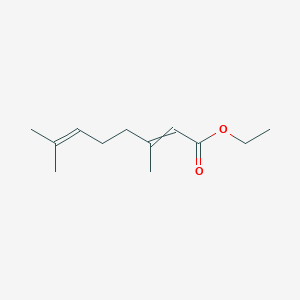
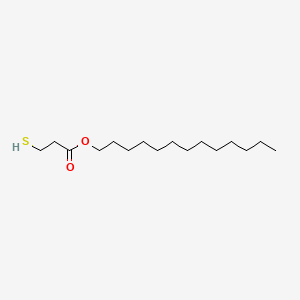
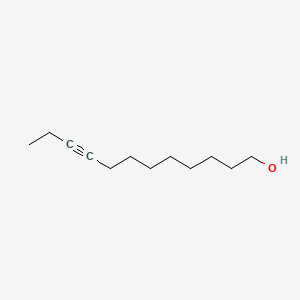
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)